REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[CH3:14][NH:15][O:16][CH3:17].C(N1CCOCC1)C.Cl.C(N=C=NCCCN(C)C)C>ClCCl>[CH3:14][N:15]([O:16][CH3:17])[C:10](=[O:12])[CH2:9][NH:8][C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7] |f:1.2,4.5|
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(=O)O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
27.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCOCC1
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
The mixture was washed twice with 150 ml of 1M hydrochloric acid, and 150 ml of saturated sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CNC(=O)OC(C)(C)C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |